molecular formula C18H21NO3S B7630278 (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide

(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide

Cat. No. B7630278
M. Wt: 331.4 g/mol
InChI Key: PHDCALLGWJLTMP-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide, also known as DT-011, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiolane-containing molecules and has been synthesized using various methods.

Mechanism of Action

(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor kappa B (NF-κB). These enzymes and proteins play a crucial role in the pathogenesis of various diseases, and their inhibition by (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide has been shown to have a therapeutic effect.
Biochemical and Physiological Effects:
(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its ability to inhibit the activity of COX-2 and LOX has been shown to reduce inflammation, while its ability to inhibit NF-κB has been shown to have anti-cancer and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide is its ability to selectively inhibit the activity of certain enzymes and proteins, which makes it a promising therapeutic agent. However, one of the limitations of (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide. One potential direction is to investigate its therapeutic potential in other diseases such as diabetes and autoimmune disorders. Another direction is to optimize its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, the development of (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide analogs with improved selectivity and potency could also be explored.
In conclusion, (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide is a synthetic compound that has shown promising therapeutic potential in various fields. Its ability to selectively inhibit the activity of certain enzymes and proteins has been shown to have a significant impact on disease progression. Further research is needed to fully understand its therapeutic potential and optimize its pharmacokinetic properties.

Synthesis Methods

(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide can be synthesized using a multistep process involving the reaction of 4-methylacetophenone with propargyl bromide, followed by the reaction of the resulting compound with 3-mercaptopropionic acid. The final step involves the reaction of the resulting compound with acetic anhydride to obtain (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide.

Scientific Research Applications

(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiovascular diseases. Its ability to inhibit the activity of certain enzymes and proteins has been shown to have a significant impact on disease progression.

properties

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-3-12-19(17-11-13-23(21,22)14-17)18(20)6-4-5-16-9-7-15(2)8-10-16/h1,4-5,7-10,17H,6,11-14H2,2H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDCALLGWJLTMP-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CCC(=O)N(CC#C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/CC(=O)N(CC#C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide

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